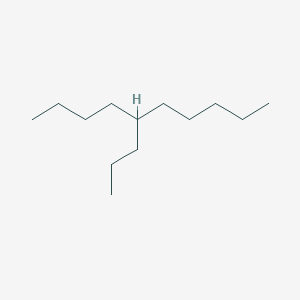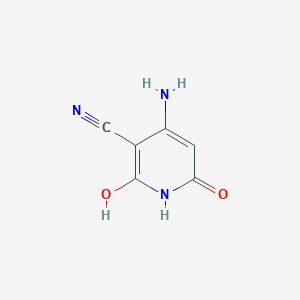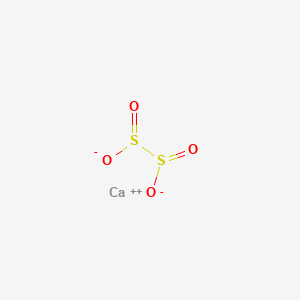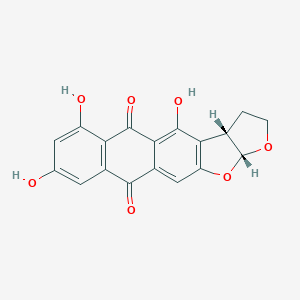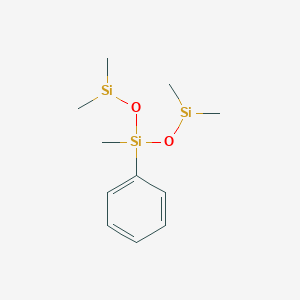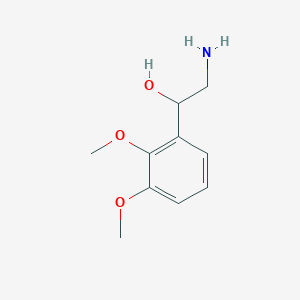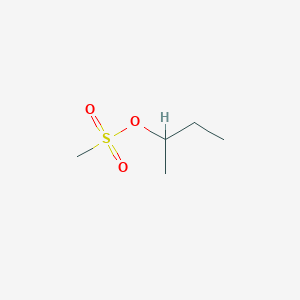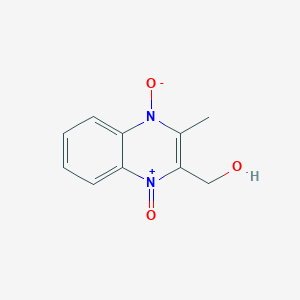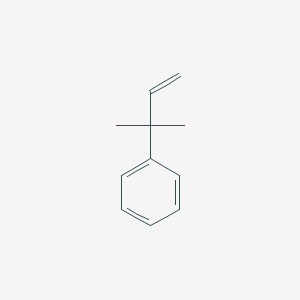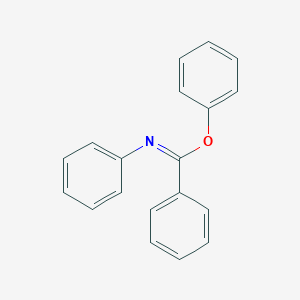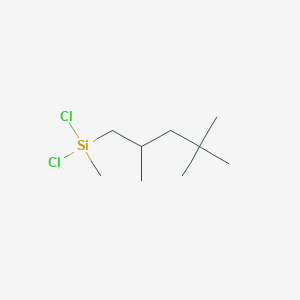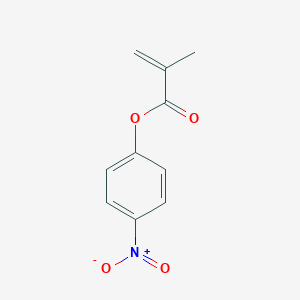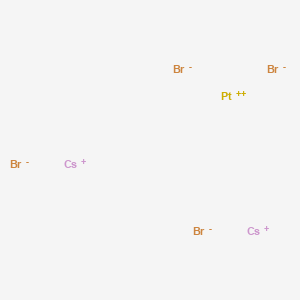![molecular formula C11H18O3Si B095329 Ethenyl[tris(prop-2-en-1-yloxy)]silane CAS No. 17988-31-7](/img/structure/B95329.png)
Ethenyl[tris(prop-2-en-1-yloxy)]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl[tris(prop-2-en-1-yloxy)]silane, commonly known as VTES, is a silane coupling agent that is widely used in scientific research. It is a versatile compound that can be used to modify the surface of various materials, including metals, ceramics, and polymers. VTES has unique properties that make it an excellent candidate for a wide range of applications, including bioengineering, drug delivery, and nanotechnology.
Wirkmechanismus
The mechanism of action of VTES is based on the formation of covalent bonds between the silane group and the surface of the material being modified. The vinyl group of VTES reacts with the hydroxyl groups on the surface of the material to form a covalent bond, which results in the formation of a stable and durable surface modification.
Biochemische Und Physiologische Effekte
VTES has been shown to have low toxicity and biocompatibility, making it an excellent candidate for biomedical applications. It has been used to modify the surface of various biomaterials, including hydrogels, polymers, and ceramics. VTES-modified biomaterials have been shown to have improved biocompatibility, cell adhesion, and tissue regeneration properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using VTES in lab experiments include its versatility, stability, and low toxicity. It can be used to modify the surface of various materials, and the resulting modification is stable and durable. However, VTES has some limitations, including its high cost and the need for specialized equipment and expertise to use it effectively.
Zukünftige Richtungen
There are many future directions for the use of VTES in scientific research. One potential area of application is in the development of drug delivery systems. VTES-modified nanoparticles could be used to deliver drugs to specific cells or tissues, improving the efficacy and reducing the side effects of drugs. Another potential area of application is in the development of biosensors. VTES-modified surfaces could be used to detect specific biomolecules, such as proteins or DNA, with high sensitivity and specificity. Additionally, VTES could be used in the development of new materials with unique properties, such as self-healing or shape-memory materials.
Conclusion:
In conclusion, VTES is a versatile and useful compound that has many applications in scientific research. Its unique properties make it an excellent candidate for a wide range of applications, including bioengineering, drug delivery, and nanotechnology. While there are some limitations to its use, the future directions for the use of VTES in scientific research are promising, and it is likely to continue to be an important compound in many fields of research.
Synthesemethoden
The synthesis of VTES is a multi-step process that involves the reaction of vinyltriethoxysilane with propylene oxide. The reaction is typically carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The resulting product is purified using distillation or chromatography to remove any impurities.
Wissenschaftliche Forschungsanwendungen
VTES has been extensively used in scientific research due to its unique properties. It has been used to modify the surface of various materials, including silica nanoparticles, carbon nanotubes, and titanium dioxide nanoparticles. VTES-modified surfaces have been shown to have improved mechanical, thermal, and chemical properties.
Eigenschaften
CAS-Nummer |
17988-31-7 |
|---|---|
Produktname |
Ethenyl[tris(prop-2-en-1-yloxy)]silane |
Molekularformel |
C11H18O3Si |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
ethenyl-tris(prop-2-enoxy)silane |
InChI |
InChI=1S/C11H18O3Si/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3/h5-8H,1-4,9-11H2 |
InChI-Schlüssel |
QGBISTZTHSLEDF-UHFFFAOYSA-N |
SMILES |
C=CCO[Si](C=C)(OCC=C)OCC=C |
Kanonische SMILES |
C=CCO[Si](C=C)(OCC=C)OCC=C |
Andere CAS-Nummern |
17988-31-7 |
Piktogramme |
Irritant |
Synonyme |
TRIALLYLOXYVINYLSILANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



